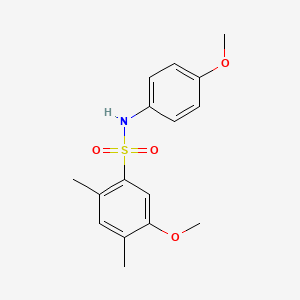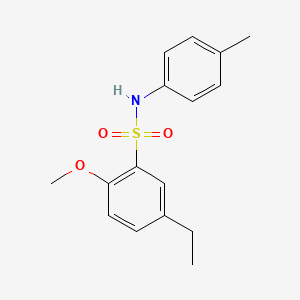
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, also known as MMDS, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMDS is a sulfonamide derivative that has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for researchers in a number of fields. In
Scientific Research Applications
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including as a tool to study the role of sulfonamide derivatives in biological systems. 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as to develop potential treatments for conditions such as glaucoma and epilepsy.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide disrupts this process and can lead to changes in acid-base balance in the body. This disruption can have a variety of physiological effects, depending on the specific context in which 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is used.
Biochemical and Physiological Effects
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, changes in acid-base balance, and alterations in the activity of other enzymes and signaling pathways. These effects can be used to study a variety of biological processes, including the regulation of blood pressure, the function of the nervous system, and the development of cancer.
Advantages and Limitations for Lab Experiments
One of the key advantages of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide for lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This specificity allows researchers to study the effects of carbonic anhydrase inhibition in a controlled manner, without the confounding effects of other compounds. However, one limitation of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This limitation can be overcome by using higher concentrations of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide or by using other, more potent inhibitors.
Future Directions
There are a number of future directions for research on 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, including the development of more potent inhibitors of carbonic anhydrase, the exploration of its effects on other enzymes and signaling pathways, and the investigation of its potential as a therapeutic agent for conditions such as glaucoma and epilepsy. Additionally, the use of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide in combination with other compounds may provide new insights into the complex interactions between different biochemical pathways in the body.
Synthesis Methods
The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide involves the reaction of 4-methoxyphenylsulfonyl chloride with 5-methoxy-2,4-dimethylbenzene-1-amine. This reaction results in the formation of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, which is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is relatively straightforward and can be carried out using standard laboratory techniques.
properties
IUPAC Name |
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-9-12(2)16(10-15(11)21-4)22(18,19)17-13-5-7-14(20-3)8-6-13/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXKDLCNBCLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)

